molecular formula C17H18N2O5 B5291318 N-{4-methoxy-2-[(tetrahydro-2-furanylcarbonyl)amino]phenyl}-2-furamide

N-{4-methoxy-2-[(tetrahydro-2-furanylcarbonyl)amino]phenyl}-2-furamide

Cat. No. B5291318
M. Wt: 330.33 g/mol
InChI Key: RURZLHFVHQGXEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-methoxy-2-[(tetrahydro-2-furanylcarbonyl)amino]phenyl}-2-furamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a crucial enzyme involved in B-cell receptor (BCR) signaling, which plays a vital role in the development and progression of B-cell malignancies. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer.

Mechanism of Action

N-{4-methoxy-2-[(tetrahydro-2-furanylcarbonyl)amino]phenyl}-2-furamide selectively binds to the active site of BTK and inhibits its activity, thus blocking BCR signaling and downstream pathways involved in cell survival and proliferation. This leads to the induction of apoptosis in cancer cells and the suppression of tumor growth.
Biochemical and Physiological Effects:
N-{4-methoxy-2-[(tetrahydro-2-furanylcarbonyl)amino]phenyl}-2-furamide has been shown to inhibit the proliferation of B-cell malignancies in vitro and in vivo. It also induces apoptosis in cancer cells by activating caspase-dependent and -independent pathways. N-{4-methoxy-2-[(tetrahydro-2-furanylcarbonyl)amino]phenyl}-2-furamide has minimal effect on other kinases and has shown good selectivity for BTK. N-{4-methoxy-2-[(tetrahydro-2-furanylcarbonyl)amino]phenyl}-2-furamide has also been shown to enhance the activity of other anti-cancer agents.

Advantages and Limitations for Lab Experiments

N-{4-methoxy-2-[(tetrahydro-2-furanylcarbonyl)amino]phenyl}-2-furamide has several advantages for laboratory experiments, including its high potency and selectivity for BTK. It also has good pharmacokinetic properties and can be administered orally. However, N-{4-methoxy-2-[(tetrahydro-2-furanylcarbonyl)amino]phenyl}-2-furamide has limitations, including its relatively short half-life and the potential for off-target effects.

Future Directions

There are several future directions for the research and development of N-{4-methoxy-2-[(tetrahydro-2-furanylcarbonyl)amino]phenyl}-2-furamide. These include:
1. Clinical trials: N-{4-methoxy-2-[(tetrahydro-2-furanylcarbonyl)amino]phenyl}-2-furamide is currently being evaluated in clinical trials for the treatment of various types of cancer. Future studies will aim to determine the safety and efficacy of N-{4-methoxy-2-[(tetrahydro-2-furanylcarbonyl)amino]phenyl}-2-furamide in larger patient populations.
2. Combination therapy: N-{4-methoxy-2-[(tetrahydro-2-furanylcarbonyl)amino]phenyl}-2-furamide has shown synergistic effects when combined with other anti-cancer agents such as venetoclax and lenalidomide. Future studies will aim to identify optimal combination therapies for N-{4-methoxy-2-[(tetrahydro-2-furanylcarbonyl)amino]phenyl}-2-furamide.
3. Biomarker identification: Biomarkers can be used to predict response to treatment and monitor disease progression. Future studies will aim to identify biomarkers that can be used to predict response to N-{4-methoxy-2-[(tetrahydro-2-furanylcarbonyl)amino]phenyl}-2-furamide and monitor treatment efficacy.
4. Resistance mechanisms: Resistance to BTK inhibitors can develop over time. Future studies will aim to identify resistance mechanisms and develop strategies to overcome them.
Conclusion:
N-{4-methoxy-2-[(tetrahydro-2-furanylcarbonyl)amino]phenyl}-2-furamide is a promising small molecule inhibitor that targets BTK and has shown potent anti-tumor activity in preclinical studies. N-{4-methoxy-2-[(tetrahydro-2-furanylcarbonyl)amino]phenyl}-2-furamide is currently being evaluated in clinical trials for the treatment of various types of cancer. Future studies will aim to determine the safety and efficacy of N-{4-methoxy-2-[(tetrahydro-2-furanylcarbonyl)amino]phenyl}-2-furamide in larger patient populations and identify optimal combination therapies and biomarkers.

Synthesis Methods

The synthesis of N-{4-methoxy-2-[(tetrahydro-2-furanylcarbonyl)amino]phenyl}-2-furamide involves a multi-step process that starts with the reaction of 4-methoxy-2-nitroaniline with tetrahydro-2-furancarboxylic acid followed by reduction of the nitro group to an amine. The resulting compound is then coupled with 2-furancarboxylic acid to obtain N-{4-methoxy-2-[(tetrahydro-2-furanylcarbonyl)amino]phenyl}-2-furamide.

Scientific Research Applications

N-{4-methoxy-2-[(tetrahydro-2-furanylcarbonyl)amino]phenyl}-2-furamide has been extensively studied in preclinical models of B-cell malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). In these studies, N-{4-methoxy-2-[(tetrahydro-2-furanylcarbonyl)amino]phenyl}-2-furamide has demonstrated potent anti-tumor activity by inhibiting BCR signaling and inducing apoptosis in cancer cells. N-{4-methoxy-2-[(tetrahydro-2-furanylcarbonyl)amino]phenyl}-2-furamide has also been shown to enhance the activity of other anti-cancer agents such as venetoclax and lenalidomide.

properties

IUPAC Name

N-[4-methoxy-2-(oxolane-2-carbonylamino)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O5/c1-22-11-6-7-12(18-16(20)14-4-2-8-23-14)13(10-11)19-17(21)15-5-3-9-24-15/h2,4,6-8,10,15H,3,5,9H2,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RURZLHFVHQGXEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2=CC=CO2)NC(=O)C3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.